molecular formula C6H10O5 B580058 1,2-Anhydro-alpha-d-glucose CAS No. 17673-28-8

1,2-Anhydro-alpha-d-glucose

Cat. No.: B580058
CAS No.: 17673-28-8
M. Wt: 162.141
InChI Key: HFWNXHAGJNLQRO-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Anhydro-alpha-d-glucose is a derivative of glucose, specifically an anhydrosugar. It is formed by the intramolecular elimination of a water molecule, resulting in the formation of a three-membered epoxide ring. This compound is of significant interest in carbohydrate chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

1,2-Anhydro-alpha-d-glucose undergoes a variety of chemical reactions, including:

Major products formed from these reactions include thioglycosides, glycosyl azides, and other glycosyl compounds .

Mechanism of Action

The mechanism of action of 1,2-anhydro-alpha-d-glucopyranose involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of glycosidic bonds and the modification of sugar moieties in biological systems .

Properties

CAS No.

17673-28-8

Molecular Formula

C6H10O5

Molecular Weight

162.141

IUPAC Name

(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol

InChI

InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

HFWNXHAGJNLQRO-VFUOTHLCSA-N

SMILES

C(C1C(C(C2C(O1)O2)O)O)O

Synonyms

1,2-Anhydro-α-D-glucopyranose

Origin of Product

United States

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